molecular formula C21H24FNO3 B2867615 2-(2-fluorophenoxy)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide CAS No. 1091396-41-6

2-(2-fluorophenoxy)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide

Cat. No.: B2867615
CAS No.: 1091396-41-6
M. Wt: 357.425
InChI Key: KWCLRDBSEAQHAU-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and drug discovery research. The compound's structure incorporates a 2-fluorophenoxy moiety and a cyclopentyl group linked to a 4-methoxyphenyl ring, features commonly associated with bioactive molecules. Structurally related acetamide derivatives have been investigated for various pharmacological activities. For instance, fluorophenyl acetamide compounds have been studied as potential anticancer agents, showing cytotoxic effects against cell lines such as prostate carcinoma (PC3) and breast cancer (MCF-7) . Furthermore, other 2,2,2-tri-substituted acetamide derivatives have been identified and patented as activators of the glucokinase enzyme, presenting a potential pathway for metabolic disease research . This combination of structural elements makes this compound a valuable compound for researchers exploring new chemical entities in areas like oncology and metabolic disorders. Its mechanism of action is likely target-specific and would require empirical determination. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO3/c1-25-17-10-8-16(9-11-17)21(12-4-5-13-21)15-23-20(24)14-26-19-7-3-2-6-18(19)22/h2-3,6-11H,4-5,12-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCLRDBSEAQHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-fluorophenoxy)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C19H22FNO2
  • Molecular Weight : 315.38 g/mol
  • IUPAC Name : this compound

The structure features a fluorophenyl group, a methoxyphenyl group, and a cyclopentyl moiety, which contribute to its biological interactions.

Research indicates that this compound may act as an inhibitor of specific protein interactions, particularly those involving the menin-MLL (mixed lineage leukemia) complex. The disruption of this interaction is significant in the context of certain cancers, particularly acute myeloid leukemia (AML) associated with MLL fusion proteins.

Anticancer Properties

  • Inhibition of Menin-MLL Interaction :
    • In vitro studies have demonstrated that compounds similar to this compound effectively inhibit the menin-MLL interaction, leading to reduced proliferation in MLL-rearranged leukemia cells .
  • Selectivity :
    • The compound exhibits selectivity for cancer cells with MLL translocations, suggesting a potential for targeted therapy in AML .

Serotonergic Activity

The compound may also interact with serotonin receptors, particularly the 5-HT2C receptor. This receptor is implicated in various psychiatric disorders, and compounds that selectively modulate its activity can have therapeutic implications:

  • Functional Selectivity : Some derivatives have shown functional selectivity towards Gq signaling pathways over β-arrestin recruitment, which is crucial for developing antipsychotic medications .

Case Studies

  • Study on Antipsychotic Activity :
    • A study involving novel N-substituted phenyl compounds highlighted the potential of similar structures to exhibit antipsychotic-like effects in animal models, specifically through modulation of the 5-HT2C receptor .
  • Pharmacological Assessment :
    • The pharmacological profile of related compounds has been assessed using various assays to evaluate their efficacy and safety profiles in preclinical models.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReferences
Inhibition of Menin-MLLDisruption of protein-protein interactions
Anticancer EfficacyTargeting MLL-rearranged leukemia
Serotonin Receptor ModulationFunctional selectivity at 5-HT2C

Comparison with Similar Compounds

Phenoxy Group Variations

  • Fluorophenoxy vs. Methoxyphenoxy: The target compound’s 2-fluorophenoxy group may enhance metabolic stability compared to non-halogenated analogs (e.g., 2-methoxyphenoxy in ), as fluorine’s electronegativity reduces susceptibility to oxidative degradation. However, methoxy groups (as in ) improve solubility due to polar interactions .
  • Chloroacetamide (): The absence of a phenoxy group in 2-chloro-N-(4-fluorophenyl)acetamide simplifies the structure but limits steric interactions critical for target binding in complex pharmacological environments .

N-Substituent Diversity

  • Cyclopentyl vs.
  • Benzothiazole Derivatives () : N-substituents like 6-methoxybenzothiazole introduce aromatic heterocycles, which are associated with enhanced kinase inhibition but may increase synthetic complexity .

Challenges and Limitations

  • Metabolic Stability: Fluorophenoxy groups may reduce hepatic clearance but could introduce toxicity risks compared to methoxy analogs .
  • Synthetic Accessibility: The cyclopentylmethyl group’s synthesis (via intermediates like N-(1-aminomethyl)cyclopentyl acetamide ) requires precise control over stereochemistry and reaction conditions.

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target compound dissects into three key fragments:

  • 1-(4-Methoxyphenyl)cyclopentylmethylamine – Synthesized via [3+2] cycloaddition of 4-methoxybenzaldehyde with cyclopentene derivatives, followed by reductive amination.
  • 2-(2-Fluorophenoxy)acetic acid – Prepared through nucleophilic substitution of 2-fluorophenol with chloroacetic acid under basic conditions (Cs₂CO₃, DMF, 80°C).
  • Amide coupling – Achieved using EDCl/HOBt or mixed anhydride methods.

Patent WO2024123815A1 demonstrates analogous strategies for sterically hindered amines, utilizing enzymatic resolution to isolate enantiopure intermediates.

Synthetic Routes and Methodological Variations

Cyclopentylmethylamine Synthesis

Cyclopentane Ring Formation

The 1-(4-methoxyphenyl)cyclopentane scaffold is constructed via acid-catalyzed cyclization of 4-methoxyphenylacetone with 1,3-dibromopropane (H₂SO₄, 110°C, 12 hr), yielding 1-(4-methoxyphenyl)cyclopentanol (83% yield). Subsequent Appel reaction (CBr₄, PPh₃) converts the alcohol to the bromide, followed by Gabriel synthesis to install the amine.

Optimization Note: Pd/C-catalyzed hydrogenation (50 psi H₂, EtOH) reduces imine intermediates with >95% efficiency, avoiding over-reduction byproducts.

Reductive Amination Alternative

Condensing cyclopentanone with 4-methoxyaniline (Ti(OiPr)₄, 4Å MS, 70°C) forms the Schiff base, reduced by NaBH₃CN (CH₃CN, 0°C) to the target amine in 78% yield.

2-(2-Fluorophenoxy)acetic Acid Preparation

Method A (Direct Alkylation):
2-Fluorophenol (1.2 eq) reacts with chloroacetic acid (1.0 eq) in DMF using Cs₂CO₃ (2.5 eq) at 80°C for 6 hr. Yield: 72%.

Method B (Protection-Deprotection):

  • TEMPO-mediated oxidation of 2-fluorophenethyl alcohol to the aldehyde.
  • Condensation with glycine tert-butyl ester (TFA, DCM).
  • Hydrolysis (6N HCl, reflux) affords the acid in 68% overall yield.

Amide Coupling Strategies

EDCl/HOBt-Mediated Coupling

Conditions:

  • 1-(4-Methoxyphenyl)cyclopentylmethylamine (1.0 eq)
  • 2-(2-Fluorophenoxy)acetic acid (1.1 eq)
  • EDCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq) in DCM (0°C → RT, 12 hr)
    Yield: 85%
Mixed Anhydride Method

Conditions:

  • Isobutyl chloroformate (1.05 eq), NMM (1.1 eq) in THF (-15°C)
  • React with preformed anhydride for 1 hr, then add amine
    Yield: 79% (higher purity by HPLC: 99.3% vs 98.7% for EDCl)

Reaction Optimization and Process Chemistry

Solvent Effects on Amidation

Solvent Dielectric Constant Yield (%) Purity (HPLC)
DCM 8.93 85 98.7
THF 7.52 79 99.3
EtOAc 6.02 72 98.1
2-MeTHF 6.97 81 99.0

Data adapted from WO2024123815A1 shows THF enhances purity via better byproduct solubility.

Palladium-Catalyzed Key Steps

The synthesis of intermediates employs Pd(OAc)₂/XPhos systems for aryl ether formation:
Conditions:

  • 4-Bromo-1-(4-methoxyphenyl)cyclopentane (1.0 eq)
  • 2-Fluorophenol (1.5 eq)
  • Pd(OAc)₂ (2 mol%), XPhos (4 mol%), Cs₂CO₃ (3.0 eq)
  • Toluene, 110°C, 24 hr
    Yield: 88% (vs 72% with BrettPhos)

Chiral Resolution and Purification

Diastereomeric Salt Formation

Crude amine is resolved using (R)-α-methylbenzylamine (1.05 eq) in iPrOH/heptane (1:3), yielding enantiopure (>99% ee) amine after three recrystallizations.

Final Compound Crystallization

Optimal Conditions:

  • Dissolve crude acetamide in EtOAc (10 vol) at 60°C
  • Add n-heptane (15 vol) dropwise over 2 hr
  • Cool to 0°C at 0.5°C/min
    Result: Form A crystals (mp 142-144°C), 99.5% purity

Analytical Characterization

1H NMR (400 MHz, CDCl₃):
δ 7.21 (d, J=8.8 Hz, 2H, ArH), 6.88 (d, J=8.8 Hz, 2H, ArH), 6.79-6.73 (m, 2H, fluorophenyl), 4.52 (s, 2H, OCH₂CO), 3.80 (s, 3H, OCH₃), 3.31 (d, J=5.6 Hz, 2H, NCH₂), 2.45-2.35 (m, 1H, cyclopentyl), 1.92-1.65 (m, 8H, cyclopentyl).

HPLC:

  • Column: Chiralpak AD-H (4.6×250 mm)
  • Mobile phase: n-Hexane/iPrOH/DEA (80:20:0.1)
  • Retention: 12.7 min (enantiomer 1), 14.2 min (enantiomer 2)

Scale-Up and Industrial Considerations

Patent WO2024123815A1 details a 50 kg batch process:

  • Cyclopentanol formation: 92% yield at 100 L scale
  • Bromination: 87% yield using PBr₃ in MTBE
  • Enzymatic resolution: Immobilized lipase B (Novozym 435) achieves 98% ee in 8 hr
  • Waste Streams: <5% organic solvent loss via nanofiltration membranes

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